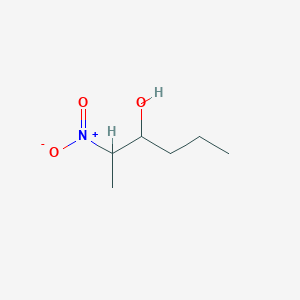

2-Nitrohexan-3-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5448-00-0 |

|---|---|

Molecular Formula |

C6H13NO3 |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-nitrohexan-3-ol |

InChI |

InChI=1S/C6H13NO3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3 |

InChI Key |

PCFLNKSZNBPQOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(C)[N+](=O)[O-])O |

Origin of Product |

United States |

Mechanistic Investigations of 2 Nitrohexan 3 Ol Formation and Transformations

Fundamental Principles of the Henry Reaction Mechanism

The Henry reaction is a base-catalyzed process that proceeds through several reversible steps. wikipedia.org It is analogous to the aldol (B89426) reaction, where an enolate adds to a carbonyl compound. wikipedia.org The general mechanism involves the initial deprotonation of the nitroalkane, followed by the nucleophilic attack of the resulting anion on the carbonyl carbon, and subsequent protonation of the alkoxide intermediate. numberanalytics.com A wide array of catalysts can be employed, including organic and inorganic bases, metal complexes, and organocatalysts, under various conditions including in organic solvents, water, or even solvent-free systems. taylorandfrancis.compsu.eduscielo.br

The first and crucial step of the Henry reaction is the deprotonation of the nitroalkane at the alpha-carbon (the carbon adjacent to the nitro group) by a base. wikipedia.orgnumberanalytics.com For the synthesis of 2-nitrohexan-3-ol, the α-proton of nitroethane is abstracted. This process generates a resonance-stabilized anion known as a nitronate anion or nitronate. wikipedia.orgnumberanalytics.com Nitroalkanes are notably acidic for hydrocarbons, with pKa values around 17 in DMSO, making this deprotonation feasible with a suitable base. wikipedia.org

Once formed, the nitronate anion acts as a potent carbon nucleophile. numberanalytics.com It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. numberanalytics.comwikipedia.org In the case of this compound synthesis, the nitronate derived from nitroethane adds to the carbonyl carbon of butyraldehyde (B50154). This nucleophilic addition results in the formation of a new carbon-carbon bond and a β-nitro alkoxide intermediate. wikipedia.org The reaction concludes with the protonation of this alkoxide by the conjugate acid of the base used in the initial step, yielding the final β-nitro alcohol product, this compound. encyclopedia.pub All steps in this mechanism are generally reversible. wikipedia.org

Role of Nitronate Anion Generation

Stereodetermining Steps and Transition State Dynamics

The Henry reaction typically creates at least one new stereocenter, and in the case of substituted nitroalkanes like nitroethane reacting with aldehydes, two adjacent stereocenters are formed in the product, this compound. This can lead to a mixture of diastereomers (syn and anti) and enantiomers. wikipedia.org The stereochemical outcome is often difficult to control because the reversibility of the reaction and the acidity of the proton on the nitro-bearing carbon can lead to epimerization. wikipedia.org

The stereoselectivity of the reaction is determined in the C-C bond-forming transition state. The relative orientation of the substituents on the nitronate and the aldehyde dictates the diastereomeric outcome. wikipedia.org Steric hindrance between these groups plays a significant role; the substituents tend to arrange themselves in the transition state to minimize steric repulsion. wikipedia.orgrsc.org For example, in metal-catalyzed systems, a proposed transition state (TS-A) that avoids steric repulsion between the aldehyde's R' group and the catalyst complex is favored over another (TS-B), leading to the preferential formation of the anti-adduct. rsc.org

To achieve high levels of stereocontrol, asymmetric catalysis is employed, using chiral catalysts to favor the formation of one specific stereoisomer. wikipedia.org The first enantioselective Henry reaction was reported in 1992, and since then, significant research has focused on developing chiral metal catalysts and organocatalysts to control the stereochemical course of the reaction. encyclopedia.pub

Impact of Catalyst Structure and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions has a profound impact on the yield, and more critically, the chemo-, regio-, and stereoselectivity of the Henry reaction. encyclopedia.pub A wide variety of catalytic systems have been developed to influence the reaction pathway.

Catalyst Structure:

Metal Catalysts: Chiral metal complexes are frequently used to induce enantioselectivity. Metals such as copper, zinc, cobalt, magnesium, and chromium are coordinated to chiral ligands. wikipedia.orgencyclopedia.pub The catalyst functions by creating a chiral environment around the reacting species, where the nitro group and carbonyl oxygen coordinate to the metal center, directing the nucleophilic attack to a specific face of the carbonyl. wikipedia.orgencyclopedia.pub For instance, a chiral diamine-Cu(OAc)₂ complex has been shown to be effective for asymmetric Henry reactions. organic-chemistry.org

Organocatalysts: In recent years, the use of metal-free organocatalysts has become a major focus. encyclopedia.pub Bifunctional organocatalysts, such as those derived from cinchona alkaloids (e.g., quinine) or squaramides, can activate both the nitroalkane (acting as a Brønsted base) and the aldehyde (acting as a Brønsted acid or through hydrogen bonding) simultaneously. rsc.orgcsic.es This dual activation leads to highly organized transition states, resulting in high enantioselectivity. rsc.orgcsic.es

Reaction Conditions:

Solvent: The choice of solvent can significantly influence the reaction. While many organic solvents are used, reactions in aqueous media have also been developed as a greener alternative. organic-chemistry.orggoogle.com In some cases, two-phase organic/aqueous solvent systems have been shown to increase reaction rates. google.com

Temperature: Lowering the reaction temperature can improve stereoselectivity, although it may require longer reaction times. rsc.org

Additives: Additives can play a crucial role. For example, in a heterobimetallic Pd/La-catalyzed reaction, the addition of 4-bromophenol (B116583) was found to be important for achieving high anti/syn ratios. rsc.org

The table below summarizes findings from various studies on the Henry reaction, illustrating the effect of different catalysts and conditions.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry has become an indispensable tool for gaining deep insight into the complex mechanisms of chemical reactions, including the Henry reaction. mdpi.comasymmetricorganocatalysis.com Theoretical modeling allows for the detailed study of transition state structures, reaction pathways, and the origins of stereoselectivity that are often difficult to probe experimentally. rsc.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a comprehensive energy profile for the reaction, identify the rate-determining step, and rationalize experimental observations. rsc.orgmdpi.com

Among the various computational methods, Density Functional Theory (DFT) is the most widely used for studying the Henry reaction mechanism. rsc.orgnih.govrsc.orgmdpi.com DFT provides a good balance between computational cost and accuracy, making it suitable for relatively large systems involving organocatalysts and substrates (often around 100 atoms). asymmetricorganocatalysis.comnih.gov

Key applications of DFT in studying the Henry reaction include:

Mechanism Elucidation: DFT calculations help to distinguish between different possible reaction pathways. For example, studies have confirmed that a bifunctional activation model, where a catalyst interacts with both the nitronate and the carbonyl compound, is often the preferred pathway. rsc.orgcsic.es

Origin of Stereoselectivity: By modeling the transition states leading to different stereoisomers, DFT can explain the origin of enantioselectivity and diastereoselectivity. The calculations can quantify the energy differences between competing transition states, which are responsible for the observed product ratios. rsc.orgmdpi.com These energy differences often arise from subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, which can be accurately modeled. rsc.org

Catalyst Design: Computational insights can guide the design of new and more efficient catalysts. By understanding the key interactions in the transition state, researchers can modify the catalyst structure to enhance its activity and selectivity. mdpi.com

Validation of Methods: Researchers have performed studies to identify the most accurate combination of DFT functionals and basis sets for modeling specific catalytic systems. For squaramide-catalyzed Henry reactions, the ωB97X-D functional combined with 6-311 basis sets was found to provide results in excellent agreement with experimental data, highlighting the importance of including dispersion corrections. asymmetricorganocatalysis.comnih.govunizar.es

For example, DFT calculations on a quinine-catalyzed aza-Henry reaction revealed that the C-C bond formation step is both rate-determining and stereo-controlling, and that multiple non-covalent interactions cooperatively contribute to the high reactivity and enantioselectivity. rsc.org Similarly, in a copper-catalyzed Henry reaction, DFT calculations supported the absence of a direct coordination between the copper ion and the aldehyde's carbonyl group, suggesting an alternative activation mechanism involving a coordinated water molecule. nih.gov

Orbital Analysis in Nitro Compound Chemistry

The electronic structure and reactivity of this compound are fundamentally governed by the principles of molecular orbital (MO) theory. The nitro group (–NO₂) is a powerful electron-withdrawing group, and its presence significantly influences the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com An analysis of these orbitals provides critical insights into the molecule's stability, reactivity, and stereochemical outcomes in chemical transformations.

The reactivity of nitro compounds can be largely understood by examining their frontier orbitals. mdpi.com The LUMO of a nitroalkane, such as the precursor to this compound, is primarily localized on the nitro group, specifically as a π* antibonding orbital. researchgate.net This low-energy LUMO makes the α-carbon susceptible to nucleophilic attack after deprotonation. In the context of the Henry (nitroaldol) reaction, which forms β-nitro alcohols like this compound, the crucial step involves the interaction between the HOMO of the formed nitronate intermediate and the LUMO of the aldehyde's carbonyl group. wikipedia.orgorganic-chemistry.org

The strong electron-withdrawing nature of the nitro group lowers the energy of both the HOMO and LUMO compared to analogous alkanes. rsc.org This reduction in the HOMO-LUMO energy gap is a key factor in the chemical reactivity of these molecules. ajchem-a.com For instance, a smaller energy gap facilitates electronic transitions and can enhance reactivity. ajchem-a.com

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and antibonding interactions within a molecule. researchgate.net In nitroalkanes, NBO analysis reveals significant delocalization of electron density from bonding orbitals to antibonding orbitals. These donor-acceptor interactions, particularly the hyperconjugative interaction between the σ orbitals of adjacent C-H or C-C bonds and the π* orbital of the C-NO₂ group, contribute to the stability of certain conformations and influence the acidity of the α-proton. The stereochemical course of reactions like the E2 elimination from nitro compounds is also dictated by orbital overlap, favoring an anti-periplanar arrangement of the departing groups to allow for maximum overlap between the developing p-orbitals. ic.ac.uk

Below are representative tables illustrating typical orbital characteristics in nitroalkanes, which provide a model for understanding the electronic environment of this compound.

Table 1: Frontier Molecular Orbital (FMO) Characteristics of a Model Nitroalkane

| Orbital | Primary Character | Key Atomic Contributions | Energy Level (Relative) | Implication for Reactivity |

| LUMO | π* antibonding | N, O (from NO₂) | Low | Site of nucleophilic attack (on carbon in nitronate) |

| HOMO | σ bonding | C-H, C-C, C-N | High | Site of deprotonation (α-carbon C-H) |

This table presents a generalized model of FMOs in a simple nitroalkane. Actual energy levels and contributions for this compound would require specific computational analysis.

Table 2: Representative Natural Bond Orbital (NBO) Interactions in a Nitroalkane

| Donor Orbital (Occupied) | Acceptor Orbital (Unoccupied) | Interaction Type | Stabilization Energy (E(2)) (kcal/mol) | Significance |

| σ(C-H) | σ(C-N) | Hyperconjugation | Moderate | Weakens C-H bond, increases acidity |

| σ(C-C) | σ(C-N) | Hyperconjugation | Moderate | Influences conformational stability |

| n(O) | σ*(C-N) | Lone Pair Delocalization | High | Stabilizes the nitro group structure |

The values presented are illustrative and represent typical NBO analysis findings for nitroalkanes. researchgate.net The stabilization energy, E(2), quantifies the strength of the donor-acceptor interaction.

The orbital interactions are also crucial in determining the stereochemistry of the Henry reaction itself. ic.ac.uk The approach of the nitronate nucleophile to the carbonyl electrophile is governed by the need to achieve optimal overlap between the nitronate's HOMO and the carbonyl's LUMO, leading to the formation of specific diastereomers of this compound. wikipedia.org

Chemical Transformations and Derivatizations of 2 Nitrohexan 3 Ol

Conversion to Nitroalkenes via Dehydration

The dehydration of β-nitro alcohols, such as 2-Nitrohexan-3-ol, is a common method for the synthesis of conjugated nitroalkenes. wikipedia.orgtcichemicals.comencyclopedia.pub These products are valuable Michael acceptors and dienophiles in various carbon-carbon bond-forming reactions. The reaction involves the elimination of a water molecule from the C2 and C3 positions to form 2-nitrohex-2-ene.

This transformation is typically achieved by converting the hydroxyl group into a better leaving group, followed by base-induced elimination. A widely used method involves the formation of a mesylate ester using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N). The mesylate is not isolated but is eliminated in situ to yield the nitroalkene. chemrxiv.org Other dehydrating agents reported for similar nitro alcohols include phosphorus pentoxide and dicyclohexylcarbodiimide (B1669883) (DCC). sci-rad.comresearchgate.net

| Reagent System | Description | Reference |

|---|---|---|

| Methanesulfonyl chloride (MsCl) / Triethylamine (Et3N) | Forms a mesylate intermediate which undergoes in-situ elimination to the nitroalkene. | chemrxiv.org |

| Dicyclohexylcarbodiimide (DCC) / CuCl | Effective for dehydrating nitro alcohols under relatively mild conditions. | sci-rad.comresearchgate.net |

| Phosphorus Pentoxide (P₂O₅) | A strong dehydrating agent, often requiring higher temperatures. | sci-rad.com |

| Thionyl Chloride / Pyridine | Converts the alcohol to a chlorosulfite ester, which then eliminates SO₂ and HCl. |

The dehydration of this compound can potentially form both (E)- and (Z)-isomers of 2-nitrohex-2-ene. Achieving stereoselectivity is crucial for subsequent stereospecific reactions. The stereochemical outcome is often governed by the reaction mechanism. Base-catalyzed E2 eliminations, which proceed through an anti-periplanar transition state, are common. The conformation of the starting material and the choice of reagents can influence the product's geometry. For instance, the elimination of bromo-nitroalkanes has been shown to proceed with high E-stereoselectivity. researchgate.net While specific studies on the stereoselective dehydration of this compound are not detailed, the principles of stereocontrolled elimination reactions are applicable. researchgate.netmdpi.com

Reduction to β-Amino Alcohols

The reduction of the nitro group in this compound provides a direct route to the corresponding β-amino alcohol, 3-aminohexan-2-ol. These amino alcohols are important chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. wikipedia.orgnih.gov

Catalytic hydrogenation is the most common and efficient method for reducing nitro groups to amines. nih.govlibretexts.org This process typically involves reacting the nitro alcohol with hydrogen gas in the presence of a metal catalyst. nih.gov The reaction is generally clean and high-yielding. Other reducing systems, such as zinc dust in the presence of an ammonium (B1175870) salt, have also been employed for the reduction of β-nitro alcohols. researchgate.net

| Catalyst | Hydrogen Source | Typical Conditions | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol (B145695) or Methanol solvent, room temperature, 1-5 atm pressure. | nih.gov |

| Raney Nickel (Raney-Ni) | H₂ gas | Ethanol solvent, often requires slightly elevated temperature or pressure. | nih.gov |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acidic or neutral conditions, various solvents. | |

| Iridium Nanoparticles | H₂ gas | Used for hydrogenation of various functional groups, including nitroarenes. | mdpi.com |

Oxidation to α-Nitro Ketones

Oxidation of the secondary alcohol group in this compound yields the corresponding α-nitro ketone, 2-nitrohexan-3-one. wikipedia.org α-Nitro ketones are versatile intermediates that can undergo various transformations, including Nef reactions to form dicarbonyl compounds or reduction to access different amino alcohol diastereomers. arkat-usa.orgsci-hub.se

A variety of oxidizing agents can be used for this transformation. Chromium-based reagents are particularly effective. A modified procedure using potassium dichromate (K₂Cr₂O₇) in sulfuric acid has been shown to provide high yields of α-nitro ketones with short reaction times. nih.govresearchgate.net Other common reagents for the oxidation of secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation, are also applicable. nih.govmasterorganicchemistry.com

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous solution, short reaction times. | Provides high yields and purity. | nih.govresearchgate.net |

| Pyridinium Chlorochromate (PCC) | Anhydrous Dichloromethane (CH₂Cl₂). | Milder oxidant, stops at the ketone stage. | nih.govmasterorganicchemistry.com |

| Pyridinium Dichromate (PDC) | Anhydrous Dichloromethane (CH₂Cl₂) or DMF. | Less acidic than PCC, useful for acid-sensitive substrates. | msu.edu |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Anhydrous CH₂Cl₂, low temperature (-78 °C). | A metal-free oxidation method. | nih.gov |

Formation of Heterocyclic Compounds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.

A notable transformation of this compound is its conversion into substituted isoxazoline (B3343090) N-oxides. This reaction proceeds via an initial in situ dehydration to 2-nitrohex-2-ene, as described in section 4.1. The resulting nitroalkene then acts as a four-atom component in a [4+1] annulation reaction. chemrxiv.org

In a specific example, this compound is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) at low temperatures to generate the reactive nitroalkene. This intermediate is immediately trapped by a sulfonium (B1226848) ylide, such as (ethoxycarbonylmethyl)dimethylsulfonium bromide, in the presence of a strong, non-nucleophilic base like tetramethylguanidine (TMG). This cycloaddition yields the corresponding 3-propyl-4-methyl-4,5-dihydroisoxazole N-oxide derivative with a 72% yield. chemrxiv.org This "renewed isoxazoline route" provides a stereoselective pathway to densely functionalized heterocyclic compounds. chemrxiv.org

Pathways to Other Nitrogen-Containing Rings

The structure of this compound, a γ-nitro alcohol, makes it an ideal precursor for the synthesis of five-membered nitrogen-containing rings, specifically substituted pyrrolidines. The primary pathway for this transformation is a reductive cyclization reaction. This process leverages the nitro group as a masked form of an amine.

The general mechanism involves the chemical reduction of the nitro group to a primary amine. This transformation is typically achieved through catalytic hydrogenation, employing standard catalysts such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide (Adam's catalyst). frontiersin.orgnih.gov Once the amino group is formed, it is positioned to react intramolecularly with the carbon bearing the hydroxyl group (or a derivative thereof). The subsequent cyclization, followed by dehydration, forms a cyclic imine (a pyrroline (B1223166) intermediate), which is then further reduced under the same catalytic hydrogenation conditions to yield the final saturated pyrrolidine (B122466) ring. frontiersin.orgresearchgate.net

This intramolecular reductive amination is a powerful strategy for constructing polysubstituted pyrrolidines, which are significant structural motifs in many pharmaceuticals and natural products. nih.gov The stereochemistry of the starting nitro alcohol can be translated into the final pyrrolidine product, making this a valuable method in asymmetric synthesis. studfile.net For example, chiral γ-nitro alcohols, accessible through enantioselective reductions of γ-nitroketones, serve as key building blocks for producing optically active 2-substituted pyrrolidines. studfile.net

| Ring System | Synthetic Pathway | Key Intermediates | Common Reagents/Catalysts |

| Pyrrolidine | Intramolecular Reductive Amination | γ-amino alcohol, Pyrroline | H₂, Pd/C; H₂, Raney Ni; H₂, PtO₂ |

Multistep Synthetic Sequences Leveraging the Nitro Alcohol Moiety

Multistep synthesis relies on the sequential transformation of functional groups to build molecular complexity. nih.gov The nitro alcohol moiety in this compound is exceptionally well-suited for such sequences due to the diverse reactivity of both the nitro and alcohol groups. These groups can be manipulated independently or in concert to achieve complex molecular architectures.

The conversion of the nitro group is a cornerstone of its utility. Beyond the reduction to an amine for cyclization, the nitro group can undergo other transformations. For instance, the Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde, respectively. This provides a route to γ-hydroxy ketones, which are themselves versatile synthetic intermediates. Conversely, the hydroxyl group can be protected or activated. Protection allows for chemistry to be performed selectively on the nitro group, while activation (e.g., conversion to a leaving group like a tosylate or mesylate) facilitates substitution or elimination reactions.

The most elegant multistep sequences are those where both functional groups participate in a planned cascade of reactions, as exemplified by the synthesis of heterocyclic rings. frontiersin.org The initial Henry reaction that typically forms the nitro alcohol can be the first step in a longer, one-pot sequence, leading to highly functionalized products in an efficient manner. psu.edu

Domino and Cascade Reactions

Domino, or cascade, reactions are processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates or changing reaction conditions. unimi.it This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste compared to traditional stepwise syntheses. mdpi.com The transformation of γ-nitro alcohols or their ketone analogues into pyrrolidines is a classic example of a domino reaction. frontiersin.org

This particular sequence is a catalytic cascade that proceeds via several distinct steps all under the same reaction conditions. frontiersin.org

Nitro Group Reduction : The process is initiated by the catalytic hydrogenation of the nitro group to a primary amine.

Intramolecular Cyclization (Condensation) : The newly formed amine nucleophilically attacks the carbonyl carbon (or the carbon attached to the hydroxyl group), leading to a cyclic hemiaminal intermediate which then dehydrates.

Imine/Enamine Reduction : The resulting cyclic imine (pyrroline) or enamine is immediately reduced by the catalyst and hydrogen present in the reaction vessel.

This entire sequence—reduction, cyclization, and further reduction—happens in one pot, efficiently converting a linear nitro alcohol into a complex heterocyclic product. frontiersin.orgresearchgate.net Such a process, where one step triggers the next to yield a complex product, is a hallmark of sophisticated synthetic strategy. These reactions are pivotal in creating libraries of complex molecules for drug discovery, including inhibitors for enzymes like PDE4. frontiersin.org

| Reaction Type | Starting Material | Key Transformations | Product | Catalyst |

| Reductive Amination Cascade | γ-Nitro Alcohol (e.g., this compound) | 1. Reduction of NO₂ to NH₂2. Intramolecular Cyclization3. Reduction of cyclic imine | Substituted Pyrrolidine | Pd/C, H₂ |

Advanced Analytical Methodologies in Nitro Alcohol Research

Spectroscopic Characterization for Reaction Monitoring and Product Purity

Spectroscopic methods are indispensable tools for the real-time monitoring of reactions that synthesize nitro alcohols and for the subsequent assessment of the final product's purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide critical information about the molecular structure and functional groups present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure and stereochemistry of 2-nitrohexan-3-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the differentiation between diastereomers (syn and anti forms).

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on the chiral centers (CH-OH and CH-NO₂) can be observed. ntu.edu.sg The coupling constants (J-values) between these protons are particularly informative for assigning the relative stereochemistry. Generally, a larger coupling constant is indicative of an anti-diastereomeric relationship, while a smaller coupling constant suggests a syn relationship. For instance, in a study of related nitro alcohols, the diastereomeric ratio was determined by analyzing the ¹H NMR spectrum of the crude reaction mixture. csic.es

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are also crucial for structural assignment. For the syn and anti isomers of this compound, the chemical shifts of the carbons and protons attached to the stereocenters will differ. ntu.edu.sg For example, the ¹³C NMR data for the anti isomer of this compound shows signals at δ = 13.8, 16.3, 18.4, 35.1, 72.7, and 86.4 ppm, while the syn isomer displays signals at δ = 12.4, 13.9, 19.0, 29.7, 71.8, and 87.7 ppm. ntu.edu.sg Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm the connectivity and spatial relationships between atoms.

Table 1: Representative ¹H NMR Data for Diastereomers of this compound

| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| anti | CH-NO₂ | 4.12-4.15 | m | - |

| anti | CH-OH | 4.45-4.50 | m | - |

| anti | CH₃ | 1.46 | d | 6.9 |

| syn | CH-NO₂ | 3.75-3.85 | m | - |

| syn | CH-OH | 4.45-4.50 | m | - |

| syn | CH₃ | 1.49 | d | 6.9 |

Data sourced from a study on the asymmetric Henry reaction. ntu.edu.sg

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the enantiomeric excess (ee) of chiral molecules like this compound. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The determination of enantiomeric excess is critical in asymmetric synthesis, where the goal is to produce a single enantiomer in high purity. mdpi.comresearchgate.net In a typical HPLC analysis of this compound, a chiral column, such as a Chiralpak AD-H, is used. ntu.edu.sgcore.ac.uk The mobile phase, often a mixture of hexane (B92381) and isopropanol, is carefully optimized to achieve baseline separation of the enantiomeric peaks. ntu.edu.sgcore.ac.uk

The retention times (tR) of the enantiomers will be different, allowing for their individual quantification. The enantiomeric excess is then calculated from the integrated areas of the two peaks. For example, in the analysis of a sample of this compound, the anti isomer might show a major peak at tR = 27.9 min and a minor peak at tR = 25.4 min, while the syn isomer could have a major peak at tR = 31.6 min and a minor peak at tR = 35.1 min. ntu.edu.sg This data allows for the calculation of the enantiomeric excess for each diastereomer. ntu.edu.sgcore.ac.uk

Table 2: HPLC Conditions for Enantiomeric Excess Determination of this compound

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | n-hexane: Isopropanol (98:2) |

| Flow Rate | 0.8 mL/min |

| Wavelength | 220 nm |

Conditions reported in a study on the asymmetric Henry reaction. ntu.edu.sg

X-ray Diffraction for Solid-State Structural Elucidation of Intermediates and Products

X-ray crystallography is a powerful analytical technique that provides the definitive three-dimensional structure of a crystalline solid at the atomic level. libretexts.orgwikipedia.org For nitro alcohols and their intermediates, obtaining a single crystal suitable for X-ray diffraction can provide unambiguous proof of the relative and absolute stereochemistry. nih.gov

Mass Spectrometry for Molecular Identification in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It is particularly useful for identifying products in complex reaction mixtures and for confirming the identity of a purified substance.

In the analysis of this compound, the molecule would first be ionized, typically using techniques like electron ionization (EI) or chemical ionization (CI). The resulting molecular ion (M+) or a protonated molecule ([M+H]+) is then detected, providing the molecular weight. For this compound (C₆H₁₃NO₃), the expected molecular weight is approximately 147.17 g/mol . nih.gov

Furthermore, the mass spectrum will exhibit a characteristic fragmentation pattern. The molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can provide structural information. For example, the loss of the nitro group (NO₂) or water (H₂O) would result in specific peaks in the mass spectrum. While a specific mass spectrum for this compound was not found in the provided search results, the general fragmentation patterns of aliphatic nitro compounds have been studied. acs.org For instance, in the mass spectrum of 2-methylbutan-2-one, a peak at m/z = 43 is observed, corresponding to a specific fragment ion. libretexts.org Analysis of these fragments helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of the compound and its fragments.

Applications of 2 Nitrohexan 3 Ol As a Key Synthetic Building Block

Construction of Chiral Synthons for Complex Molecular Architectures

The strategic value of nitro compounds in synthesis is their ability to be transformed into a variety of other functional groups, making them "ideal intermediates". nih.gov When starting with an enantiomerically enriched β-nitro alcohol like 2-Nitrohexan-3-ol, the inherent chirality can be relayed to subsequent products, establishing it as a valuable chiral synthon. Chiral synthons are critical building blocks for the asymmetric synthesis of pharmaceuticals, agrochemicals, and other complex chiral molecules. researchgate.netnih.gov

The generation of chiral nitro alcohols can be achieved through methods like the asymmetric reduction of the corresponding α-nitroketone. For instance, studies using biocatalysts like Candida parapsilosis have demonstrated the ability to reduce various aliphatic nitro ketones with high enantioselectivity, producing either the (R) or (S) enantiomer of the resulting nitro alcohol depending on the substrate structure. researchgate.net Once obtained, the enantiomerically pure this compound can undergo a range of transformations to produce other useful chiral building blocks.

Key Transformations of this compound into Chiral Synthons:

| Starting Functionality | Reaction Type | Reagents/Conditions | Resulting Functionality | Synthon Type |

| Nitro Group (-NO2) | Reduction | H₂, Pd/C | Amino Group (-NH₂) | Chiral Amino Alcohol nih.gov |

| Nitro Group (-NO2) | Nef Reaction | Strong base, then acid | Carbonyl Group (Ketone) | Chiral Hydroxy Ketone |

| Hydroxyl Group (-OH) | Oxidation | PCC, DMP | Carbonyl Group (Ketone) | Chiral Nitro Ketone |

| Hydroxyl Group (-OH) | Protection | TBDMSCl, Imidazole | Silyl Ether (-OTBDMS) | Protected Chiral Nitro Alcohol |

| Both Groups | Dehydration/Reduction | Ac₂O, then H₂/Catalyst | Alkane/Amine | Chiral Amines |

These transformations convert this compound into other valuable chiral intermediates, such as chiral amino alcohols and their derivatives, which are foundational in the synthesis of many complex molecules. nih.gov The ability to selectively manipulate either the nitro or the hydroxyl group provides synthetic chemists with a flexible strategy for building stereochemically complex frameworks. frontiersin.org

Precursors in Total Synthesis of Natural Product Scaffolds

Nitroalkanes and their derivatives are considered indispensable building blocks for the concise synthesis of natural products. frontiersin.org Their diverse reactivity allows for the construction of complex carbon skeletons and the introduction of key functional groups. Chiral β-nitro alcohols, such as structural analogs of this compound, serve as crucial intermediates in the assembly of stereochemically rich natural product scaffolds.

A prominent example is the use of (S)-4-nitro-butan-2-ol, a close analog of this compound, as a chiral precursor for the natural product (+)-brefeldin A, which has a wide range of biological applications. researchgate.net Similarly, (S)-5-nitro-pentan-2-ol is a known chiral precursor for the synthesis of various pheromones. researchgate.net

The synthetic strategy typically involves:

Asymmetric Synthesis: Creation of the chiral nitro alcohol from an achiral precursor.

Carbon Chain Elaboration: Utilizing the reactivity of the nitro group (e.g., in Henry or Michael reactions) to build the carbon skeleton of the natural product.

Functional Group Interconversion: Transforming the nitro and hydroxyl groups into the functionalities present in the final natural product. This often involves the reduction of the nitro group to an amine as a key step. nih.gov

The desymmetrization of symmetrical precursors is another advanced strategy where such building blocks can be applied, simplifying the preparation of materials and enabling precise control over chirality. rsc.org

Intermediate for the Synthesis of Biologically Relevant Molecules

The utility of this compound extends beyond natural products to the synthesis of a broad range of biologically relevant molecules, particularly pharmaceuticals. frontiersin.org The reduction of enantiomerically enriched nitro compounds provides efficient access to bioactive amines and their derivatives, which are in high demand by the pharmaceutical industry. frontiersin.org

The primary product from the reduction of this compound is the corresponding amino alcohol, 2-aminohexan-3-ol. Chiral amino alcohols are a privileged scaffold in medicinal chemistry, appearing in numerous drugs and bioactive compounds. For example, derivatives of the analogous compound 1-aminohexan-2-ol (B1280611) have been used to synthesize molecules with potential antitumor activity and as inhibitors of enzymes like PI3 kinase.

Applications of Nitro Alcohol-Derived Intermediates:

| Precursor | Intermediate | Target Molecule Class | Potential Biological Activity |

| This compound | 2-Aminohexan-3-ol | Substituted Oxazines, Morpholines | Varied (e.g., enzyme inhibition) nih.gov |

| Nitro Alkane/Aldehyde | β-Nitro Alcohol | Functionalized Amines | Antimicrobial, Antifungal |

| Nitro Alcohol | γ-Amino Alcohol | Neurotransmitter Analogs | Neuromodulatory |

Preliminary studies on nitro compounds similar to this compound have suggested potential antimicrobial and fungicidal properties, indicating that the molecule itself or its direct derivatives could be candidates for developing new therapeutic or agricultural agents. The versatility of the nitro group allows it to serve as a cornerstone in the synthesis of diverse molecular frameworks for biological evaluation. nih.govucl.ac.uk

Role in the Development of Advanced Materials Precursors (e.g., related to nitrobenzyl alcohol derivatives in polymer science)

While this compound is primarily utilized in fine chemical synthesis, its fundamental structure—possessing both nitro and alcohol functionalities—mirrors the core components of molecules used in advanced materials science. A key example is the class of o-nitrobenzyl alcohol (o-NB) derivatives, which are cornerstones in the development of photo-responsive or "smart" materials. umass.educornell.educapes.gov.br

In polymer science, o-nitrobenzyl groups are used as photolabile linkers or side chains. mdpi.combsz-bw.de Upon irradiation with UV light, the o-nitrobenzyl group undergoes a photochemical rearrangement and cleavage, breaking a covalent bond. umass.edu This process can be used to:

Degrade hydrogels on demand for drug delivery. umass.edu

Alter the properties of a polymer, for instance, by changing a hydrophobic block into a hydrophilic one. umass.edu

Pattern thin films and surfaces with high spatial and temporal control. cornell.edumdpi.com

Conceptual Comparison of this compound and o-Nitrobenzyl Alcohol:

| Feature | This compound | o-Nitrobenzyl Alcohol | Role in Materials Science |

| Core Structure | Aliphatic | Aromatic (Benzene Ring) | The aromatic ring in o-NB is crucial for its photochemical properties. |

| Key Functional Groups | -NO₂, -OH | -NO₂, -OH | Both possess the nitro and alcohol groups essential for the chemistry. |

| Application | Primarily a synthetic building block. | Precursor for photolabile polymers, hydrogels, and coatings. umass.edumdpi.com | The aliphatic nature of this compound prevents direct photo-cleavage in the same manner as o-NB derivatives. |

| Potential Role | Conceptually, the nitro and hydroxyl groups could be incorporated into novel monomers. The reactivity of these groups could be exploited for post-polymerization modification or for creating cross-linking sites, analogous to how functional monomers are used in radical polymerization processes. beilstein-journals.org | The established chemistry allows for precise light-triggered changes in material properties. umass.edubsz-bw.de | The bifunctional nature of this compound offers a template that could be chemically modified to create new functional monomers for specialized polymers, though this is not a current mainstream application. |

Although this compound does not possess the necessary aromatic structure for the classic o-nitrobenzyl photochemistry, its bifunctional nature provides a conceptual starting point. The principles of using specific chemical functionalities to impart responsiveness to materials are central to modern polymer science. The nitro and alcohol groups of this compound represent reactive handles that could potentially be integrated into polymer backbones or side chains to create materials with novel properties, albeit through different chemical mechanisms than their famous aromatic counterparts.

Emerging Research Directions and Future Challenges in Nitro Alcohol Chemistry

Sustainable and Green Chemistry Approaches to Nitro Alcohol Synthesis

The synthesis of nitro alcohols, traditionally reliant on volatile organic solvents and strong, hazardous bases, is undergoing a green transformation. sci-hub.se Modern approaches prioritize environmentally benign solvents, renewable catalysts, and milder reaction conditions. A significant advancement is the use of water as a reaction medium. sci-hub.sescielo.br For aliphatic aldehydes like butyraldehyde (B50154), which have low water solubility, the reaction can be facilitated by surfactants to create micellar conditions, though this may impact diastereoselectivity. sci-hub.sescielo.br

Biocatalysis represents another cornerstone of green nitro alcohol synthesis. psu.edu Enzymes, such as hydroxynitrile lyases (HNLs), have been repurposed to catalyze the Henry reaction. almacgroup.com These enzymatic processes operate under mild conditions and can offer high enantioselectivity, a crucial aspect for pharmaceutical applications. psu.edualmacgroup.com

A novel and highly sustainable approach involves using catalysts derived from natural waste. For instance, 'Water Extract of Leaf Ash of Neem' (WELAN) has been successfully used as a basic catalyst and solvent for the Henry reaction. sci-hub.se This method avoids the need for organic solvents or external promoters, providing excellent yields for reactions with aliphatic aldehydes. sci-hub.se Heterogeneous catalysts, such as metal ion-crosslinked alginates, also contribute to greener processes by allowing for easy separation and recycling, although their effectiveness can be limited for aliphatic substrates. rsc.org

Table 1: Comparison of Synthetic Approaches for Aliphatic Nitro Alcohols

| Method | Catalyst/Medium | Key Advantages | Key Limitations |

| Conventional | Strong Base (e.g., NaOH) in Organic Solvent (e.g., Methanol) | Well-established, fast reaction rates. | Use of hazardous reagents and volatile organic solvents; side reactions are common. sci-hub.se |

| Aqueous Synthesis | Water / Phosphate (B84403) Buffer (pH 7.0) | Environmentally benign solvent, reduced waste. | Often requires a surfactant (e.g., CTAB) for aliphatic aldehydes; may show low diastereoselectivity. sci-hub.sescielo.br |

| Biocatalysis | Hydroxynitrile Lyase (HNL) | High enantioselectivity, mild reaction conditions, biodegradable catalyst. | Lower reaction rates, limited substrate scope, potential for low conversions. almacgroup.com |

| Waste-Derived Catalyst | Water Extract of Leaf Ash of Neem (WELAN) | Highly sustainable, renewable source, no organic solvent needed, excellent yields. sci-hub.se | Newer methodology, scalability for industrial processes is under investigation. |

| Heterogeneous Catalysis | Ca²⁺–alginate hydrogel beads | Recyclable catalyst, simplified workup. | Low conversion observed for aliphatic aldehydes. rsc.org |

Development of Highly Efficient and Selective Catalytic Systems

The development of catalysts that can control the stereochemical outcome of the Henry reaction is a major focus of modern organic synthesis. For a molecule like 2-Nitrohexan-3-ol, which has two adjacent chiral centers, achieving high diastereo- and enantioselectivity is critical. Research has progressed from simple base catalysts to sophisticated chiral metal complexes and organocatalysts. organic-chemistry.org

Chiral metal catalysts, particularly those involving copper(I) and copper(II), have proven highly effective. rsc.org For example, the asymmetric synthesis of this compound has been accomplished using a chiral bisisoquinoline ligand in complex with copper(I) chloride. This system promotes the diastereoselective reaction between butyraldehyde and nitroethane, yielding the desired product in good yield. Other successful systems for aliphatic aldehydes employ ligands such as bis(sulfonamide)-diamines and tetrahydrosalens complexed with copper. wikipedia.org Heterobimetallic catalysts, like those containing Neodymium and Sodium (Nd/Na), have also shown excellent anti-selectivity in reactions involving nitroethane.

Organocatalysis, which avoids the use of metals, has also emerged as a powerful tool. organic-chemistry.org Cinchona alkaloids and their derivatives can effectively catalyze the Henry reaction, although their success with aliphatic aldehydes can be variable. psu.edu The primary challenge remains the development of a single catalytic system that is broadly applicable to a wide range of aliphatic substrates while providing high yields and excellent control over all potential stereoisomers.

Table 2: Selected Catalytic Systems for the Synthesis of Aliphatic Nitro Alcohols

| Catalyst Type | Example Catalyst System | Substrates | Yield | Selectivity (dr or ee) |

| Chiral Metal Complex | (R)-N-methyl-C1-tetrahydro-1,1'-bisisoquinoline / CuCl | Butyraldehyde + Nitroethane | 81% | Not Reported |

| Chiral Metal Complex | (S,S,S)-L1–CuCl Complex | (S)-2-phenylpropanal + Nitroethane | High | Highly syn-selective |

| Heterobimetallic Complex | Nd/Na/Chiral Amide Ligand | Aliphatic Aldehydes + Nitroethane | Good | High anti-selectivity |

| Heterogeneous Catalyst | Alumina (Basic) | Aliphatic Aldehydes + Nitroalkanes | Variable | Primarily forms β-nitroalcohols, but can be tuned for nitroalkenes. growingscience.com |

| Organocatalyst | Quinine (B1679958) Derivatives | Aliphatic Aldehydes + Nitromethane (B149229) | Variable | Moderate to good enantioselectivity. rsc.org |

Exploration of Novel Reactivities and Chemodiversification Strategies

The synthetic value of this compound lies in the versatile reactivity of its two functional groups: the hydroxyl (-OH) and the nitro (-NO₂) group. almacgroup.com These groups serve as handles for a wide range of chemical transformations, allowing for the diversification of the molecular scaffold into other valuable compounds. This is a key strategy in medicinal and materials chemistry. nih.gov

Two of the most important transformations are:

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) to form the corresponding β-amino alcohol, 2-aminohexan-3-ol. This transformation is crucial as β-amino alcohols are key structural motifs in many pharmaceuticals and chiral auxiliaries. acs.org A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Pd/C) or chemical reductants like NiCl₂/NaBH₄. mdma.chscielo.br

Dehydration to Nitroalkenes: The elimination of water from the β-nitro alcohol leads to the formation of a conjugated nitroalkene (3-nitrohex-2-ene). This reaction is often considered a side reaction during the Henry synthesis but can be intentionally promoted. organic-chemistry.org Nitroalkenes are powerful Michael acceptors and dienophiles, making them valuable intermediates for constructing more complex molecules. The dehydration can be achieved by treating the acetylated nitro alcohol with a base like DBU. scielo.br

The ability to selectively perform these transformations allows chemists to use simple precursors like this compound to access a diverse range of more complex chemical structures.

Table 3: Key Chemical Transformations of an Aliphatic β-Nitro Alcohol

| Transformation | Product Type | Reagents & Conditions | General Yield |

| Nitro Group Reduction | β-Amino Alcohol | H₂ / Raney-Ni or Pd/C, Methanol | Good to Excellent mdma.chscielo.br |

| Nitro Group Reduction | β-Amino Alcohol | NiCl₂ / NaBH₄, Methanol | Good mdma.ch |

| Dehydration | Nitroalkene | 1. Acetic Anhydride (Ac₂O) 2. Base (e.g., DBU) | Good to Excellent scielo.br |

| Nef Reaction | α-Hydroxy Ketone | Strong base followed by acid workup. | Variable, can be low due to side reactions. rsc.org |

Integration of Nitro Alcohol Chemistry into Automated Synthesis and Flow Systems

The integration of chemical synthesis into automated and continuous flow systems is a major step towards safer, more efficient, and scalable chemical production. The Henry reaction, particularly when using volatile and potentially explosive nitroalkanes like nitroethane, is an ideal candidate for flow chemistry.

Continuous flow reactors offer significant advantages over traditional batch synthesis:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is critical when working with thermally sensitive or explosive compounds.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, suppressing side reactions like dehydration or the Cannizzaro reaction.

Increased Efficiency and Control: Residence time, stoichiometry, and temperature can be precisely controlled, leading to higher yields and purities. mdma.ch

Telescoped Reactions: Flow systems allow for the coupling of multiple reaction steps without intermediate purification. For example, the synthesis of this compound in one reactor could be directly followed by its reduction to 2-aminohexan-3-ol in a second reactor containing a packed-bed catalyst (e.g., Pd/C).

While specific examples for this compound are not widespread, the general principles have been demonstrated for a range of aldehydes and nitroalkanes. mdma.ch Automated platforms can use syringe pumps to introduce solutions of the aldehyde (butyraldehyde) and nitroalkane (nitroethane) with a base catalyst into a heated reactor coil, with the product collected continuously. This technology is paving the way for the on-demand synthesis of nitro alcohols and their derivatives.

Table 4: Comparison of Batch vs. Flow Synthesis for a Typical Henry Reaction

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer due to small reactor volumes. |

| Heat Control | Difficult to control, potential for thermal runaway and side products. | Excellent heat transfer and precise temperature control. |

| Reaction Time | Often requires long reaction times for completion (hours). | Significantly shorter residence times (minutes). |

| Scalability | Scaling up can be complex and change reaction outcomes. | Scaled by running the system for a longer duration. |

| Process Integration | Requires isolation and purification between steps. | Allows for "telescoping" of multiple reaction steps into a continuous sequence. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Nitrohexan-3-ol, and how can reaction yields be improved?

- Methodology : The synthesis of this compound involves nitroalkylation or Michael addition reactions. Evidence from a reported procedure indicates a 90% yield via catalytic methods using magnetic nanoparticles under mild conditions . To optimize yields, focus on solvent polarity (e.g., ethanol/water mixtures), temperature control (25–50°C), and catalyst loading (5–10 mol%). Kinetic studies using in-situ IR or NMR can track intermediate formation and guide stoichiometric adjustments .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR (CDCl₃): Peaks at δ 4.57–4.48 (m, 1H, CH-O), 1.56–1.35 (m, 7H, alkyl chain), and 0.95 ppm (t, 3H, terminal CH₃) confirm the nitrohexanol backbone .

- ¹³C NMR : Key signals at 87.83 ppm (C-NO₂) and 72.65 ppm (C-OH) validate functional groups .

- IR : Bands at 1531 cm⁻¹ (asymmetric NO₂ stretch) and 839 cm⁻¹ (C-N stretch) distinguish nitroalkanol derivatives from nitroalkanes .

Q. What analytical strategies resolve stereochemical ambiguities in this compound derivatives?

- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) with polar solvents (hexane/isopropanol) to separate enantiomers. Compare retention times with known standards. Computational modeling (DFT) can predict diastereomeric energy differences, while NOESY NMR identifies spatial proximity of substituents .

Advanced Research Questions

Q. How do electronic effects of the nitro and hydroxyl groups influence reactivity in this compound?

- Methodology : Perform Hammett analysis by synthesizing para-substituted analogs (e.g., electron-withdrawing groups on the benzene ring in related compounds) to quantify substituent effects on reaction rates. DFT calculations (e.g., Gaussian) map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Q. What mechanisms explain contradictory data on the oxidative stability of this compound in different solvents?

- Methodology : Conduct kinetic studies under controlled O₂ atmospheres using UV-Vis spectroscopy to monitor nitro group reduction. Compare protic (e.g., methanol) vs. aprotic (e.g., THF) solvents. Electron paramagnetic resonance (EPR) can detect radical intermediates, clarifying degradation pathways .

Q. How can this compound be leveraged in enzyme inhibition studies?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions between this compound and enzyme active sites (e.g., alcohol dehydrogenases). Validate with in vitro assays measuring IC₅₀ values. Compare with structurally related inhibitors (e.g., 3-nitrophenyl derivatives) to identify pharmacophoric features .

Q. What environmental fate models predict the biodegradation of nitroalkanols like this compound?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models using EPI Suite™ to estimate biodegradation half-lives. Experimental validation via OECD 301F tests (closed bottle test) monitors CO₂ evolution under aerobic conditions. Correlate with logP values to assess hydrophobicity-driven persistence .

Data Contradiction Analysis Framework

Q. How should researchers address discrepancies in reported spectral data for this compound?

- Methodology :

Cross-reference solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts .

Validate purity via HPLC-MS (≥95% purity threshold).

Replicate experiments under identical conditions (e.g., 400 MHz NMR, KBr pellet IR) to isolate instrumentation artifacts .

Q. What statistical approaches reconcile variability in catalytic efficiency across synthesis protocols?

- Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to datasets comparing catalyst type, solvent, and temperature. Use Bayesian inference to quantify uncertainty in yield predictions. Pilot-scale reproducibility trials (n ≥ 3) establish confidence intervals .

Experimental Design Tables

| Parameter | Optimized Conditions | Impact on Yield/Purity |

|---|---|---|

| Catalyst Loading | 7.5 mol% Fe₃O₄ nanoparticles | Maximizes turnover frequency |

| Reaction Temperature | 40°C | Balances kinetics vs. decomposition |

| Solvent System | Ethanol:H₂O (3:1) | Enhances nitro group solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.